Tert-butyl 3-[(6-chloropyridazin-3-yl)oxy]azetidine-1-carboxylate
Description
Tert-butyl 3-[(6-chloropyridazin-3-yl)oxy]azetidine-1-carboxylate is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a tert-butyl group, a chloropyridazinyl moiety, and an azetidine ring, which contribute to its unique chemical properties and reactivity.
Properties
IUPAC Name |
tert-butyl 3-(6-chloropyridazin-3-yl)oxyazetidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O3/c1-12(2,3)19-11(17)16-6-8(7-16)18-10-5-4-9(13)14-15-10/h4-5,8H,6-7H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSUBIPCFWGBXDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=NN=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-[(6-chloropyridazin-3-yl)oxy]azetidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Chloropyridazinyl Intermediate: The chloropyridazinyl moiety is synthesized through the chlorination of pyridazine using reagents such as thionyl chloride or phosphorus pentachloride.
Azetidine Ring Formation: The azetidine ring is formed by cyclization of appropriate precursors under basic conditions, often using sodium hydride or potassium tert-butoxide.
Coupling Reaction: The chloropyridazinyl intermediate is then coupled with the azetidine ring through an etherification reaction, typically using a base such as sodium hydride in a polar aprotic solvent like dimethylformamide (DMF).
Introduction of the Tert-butyl Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-[(6-chloropyridazin-3-yl)oxy]azetidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloropyridazinyl moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the azetidine ring, leading to the formation of different oxidation states and derivatives.
Hydrolysis: The ester bond in the tert-butyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or primary amines in solvents like DMF or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Oxidation Products: Oxidized forms of the azetidine ring.
Hydrolysis Products: Carboxylic acid derivatives.
Scientific Research Applications
Tert-butyl 3-[(6-chloropyridazin-3-yl)oxy]azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in medicinal chemistry for drug discovery.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl 3-[(6-chloropyridazin-3-yl)oxy]azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s chloropyridazinyl moiety can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The azetidine ring may also play a role in modulating the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-[(6-chloropyridazin-3-yl)methyl]azetidine-1-carboxylate
- Tert-butyl 3-[(6-chloropyrimidin-4-yl)oxy]azetidine-1-carboxylate
- Tert-butyl 3-[(6-chloropyridazin-3-yl)amino]azetidine-1-carboxylate
Uniqueness
Tert-butyl 3-[(6-chloropyridazin-3-yl)oxy]azetidine-1-carboxylate is unique due to the presence of the chloropyridazinyl moiety, which imparts distinct chemical properties and reactivity. This compound’s specific combination of functional groups allows for diverse chemical transformations and potential biological activities, making it a valuable compound in research and development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
